molecular formula C9H13N3O4 B2862939 1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid CAS No. 2091871-99-5

1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid

Cat. No.: B2862939
CAS No.: 2091871-99-5
M. Wt: 227.22
InChI Key: IWBIKHABSTZFJN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes an ethoxyoxolan ring and a triazole carboxylic acid moiety.

Chemical Reactions Analysis

1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid: This compound has a hydroxy group instead of an ethoxy group, which may alter its chemical and biological properties.

    1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxylic acid: This compound has a methoxy group, which can also influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3R,4S)-4-ethoxyoxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-2-16-8-5-15-4-7(8)12-3-6(9(13)14)10-11-12/h3,7-8H,2,4-5H2,1H3,(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBIKHABSTZFJN-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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